molecular formula C12H6N4OS2 B2490583 N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1251708-24-3

N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2490583
CAS RN: 1251708-24-3
M. Wt: 286.33
InChI Key: KFQFZGUVTDPCRE-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the family of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with sulfur, nitrogen, and carbon atoms, known for their wide range of biological and chemical properties. This specific compound is of interest due to its structural uniqueness and potential applications in materials science, pharmaceuticals, and as a precursor for further chemical modifications.

Synthesis Analysis

The synthesis of related thiadiazole compounds involves several key steps, including the construction of the thiadiazole ring, introduction of the cyano group, and coupling with benzo[c]thiadiazole. A common method for synthesizing thiadiazole derivatives involves microwave-assisted synthesis, which is a facile and efficient approach for obtaining high-purity products. For instance, microwave-assisted synthesis has been employed to create Schiff’s bases containing a thiadiazole scaffold, demonstrating the versatility and effectiveness of this method in synthesizing complex heterocycles (Tiwari et al., 2017).

Scientific Research Applications

Antibacterial Agents A study by Palkar et al. (2017) synthesized and evaluated novel Schiff bases derived from 2-amino benzothiazole, showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds, including analogs of N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, demonstrated their effectiveness at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).

Anticancer Evaluation Tiwari et al. (2017) conducted a study focusing on the anticancer properties of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. The study found that several synthesized compounds exhibited significant anticancer activity against various human cancer cell lines, suggesting potential applications in cancer treatment (Tiwari et al., 2017).

Photovoltaic Applications Helgesen et al. (2010) explored the use of di-2-thienyl-2,1,3-benzothiadiazole derivatives in polymer photovoltaic devices. The study highlighted the significance of ester groups' positioning and demonstrated their impact on photovoltaic performance and film morphology, indicating the potential of such compounds in solar energy applications (Helgesen et al., 2010).

Organic Photovoltaics In another study, Lee et al. (2010) synthesized conjugated main-chain polymers containing benzo[c][1,2,5]thiadiazole units. They found that these polymers were amorphous and exhibited properties conducive to use in organic photovoltaic cells. The study's findings suggest the potential of these materials in enhancing the efficiency of solar cells (Lee et al., 2010).

Insecticidal Applications A study by Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety, assessing them as insecticidal agents against the cotton leafworm. This research points to the potential use of N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide analogs in developing new insecticidal compounds (Fadda et al., 2017).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4OS2/c13-6-8-3-4-18-12(8)14-11(17)7-1-2-9-10(5-7)16-19-15-9/h1-5H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQFZGUVTDPCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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